molecular formula C12H22INO2 B8255380 N-Boc-1-(4-iodocyclohexyl)methanamine

N-Boc-1-(4-iodocyclohexyl)methanamine

Cat. No.: B8255380
M. Wt: 339.21 g/mol
InChI Key: ITKKJUDCPDFVPB-UHFFFAOYSA-N
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Description

N-Boc-1-(4-iodocyclohexyl)methanamine is a chemical compound with the molecular formula C12H22INO2. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine, which is further connected to a 4-iodocyclohexyl group. This compound is often used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-(4-iodocyclohexyl)methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to proceed under controlled conditions with minimal workup steps. Solid Brønsted acid catalysts, such as H-BEA zeolite, can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-(4-iodocyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Boc-1-(4-iodocyclohexyl)methanamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: N-Boc-1-(4-iodocyclohexyl)methanamine is unique due to the presence of the 4-iodocyclohexyl group, which imparts distinct reactivity and steric properties compared to other Boc-protected amines. This uniqueness makes it valuable in the synthesis of specific target molecules that require the iodine functionality for further transformations .

Properties

IUPAC Name

tert-butyl N-[(4-iodocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKKJUDCPDFVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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